molecular formula C20H26N6O3S B2771254 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 946313-24-2

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2771254
CAS RN: 946313-24-2
M. Wt: 430.53
InChI Key: YOJWJQSBHFAYJQ-UHFFFAOYSA-N
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Description

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H26N6O3S and its molecular weight is 430.53. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Pyrazolopyrimidine derivatives have been extensively studied for their potential in medicinal chemistry, especially as therapeutic agents. For example, such derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, showcasing the versatility of this scaffold in drug discovery (Rahmouni et al., 2016). Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potential PET imaging agents for tumor detection, highlighting their significance in diagnostic applications (Xu et al., 2011).

Anticancer Research

The exploration of pyrazolopyrimidine derivatives in anticancer research has led to the identification of compounds with potent activity against various cancer cell lines. This is demonstrated by the synthesis and evaluation of novel pyrazolopyrimidine derivatives with significant anticancer and anti-5-lipoxygenase properties, offering insights into their mechanism of action and potential therapeutic applications (Abdellatif et al., 2014).

Neurological Applications

Further extending the medicinal chemistry applications, some pyrazolopyrimidine derivatives have been designed for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brain, indicating their utility in studying neurological disorders and potential roles in neuropharmacology (Fujinaga et al., 2012).

Chemical Synthesis and Structural Analysis

On a more fundamental level, research into pyrazolopyrimidine derivatives often involves novel synthetic routes and structural analyses, contributing to the broader field of organic chemistry. For instance, studies on the design, synthesis, crystal structure, and molecular docking of specific pyrazolopyrimidine derivatives provide valuable insights into their chemical properties and interactions at the molecular level, potentially leading to new applications in drug design and development (Huang et al., 2020).

properties

IUPAC Name

3,4-dimethoxy-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-12(2)23-17-14-11-22-26(18(14)25-20(24-17)30-5)9-8-21-19(27)13-6-7-15(28-3)16(10-13)29-4/h6-7,10-12H,8-9H2,1-5H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJWJQSBHFAYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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